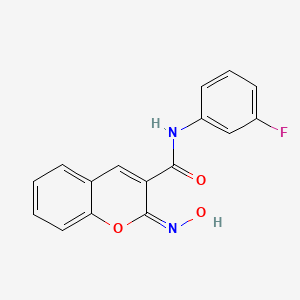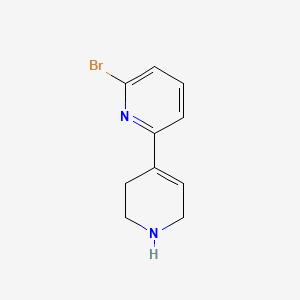![molecular formula C13H18N6OS2 B11713857 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with methyl and bis-imino groups, which are further modified with methylsulfanyl groups. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol typically involves the condensation of 2,6-diformyl-4-methylphenol with methylsulfanyl methanimidoyl amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino groups can be reduced to amines under appropriate conditions.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced imino derivatives.
Substitution: Compounds with substituted functional groups replacing the methylsulfanyl groups.
科学的研究の応用
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imino and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity. The compound’s ability to form metal complexes also plays a role in its mechanism of action, particularly in coordination chemistry and catalysis.
類似化合物との比較
Similar Compounds
2,6-Diformyl-4-methylphenol: A precursor in the synthesis of the target compound.
4-Methyl-2,6-bis(cyclohexylmethyliminomethyl)phenol: A structurally similar compound with cyclohexylmethyl groups instead of methylsulfanyl groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic compound with tert-butyl groups.
Uniqueness
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is unique due to the presence of methylsulfanyl groups, which impart distinct chemical and physical properties
特性
分子式 |
C13H18N6OS2 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
methyl N'-[(E)-[3-[(E)-[(E)-[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxy-5-methylphenyl]methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C13H18N6OS2/c1-8-4-9(6-16-18-12(14)21-2)11(20)10(5-8)7-17-19-13(15)22-3/h4-7,20H,1-3H3,(H2,14,18)(H2,15,19)/b16-6+,17-7+ |
InChIキー |
QEGDHORQKNFIOW-KGMKFKQSSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)/C=N/N=C(\N)/SC)O)/C=N/N=C(\N)/SC |
正規SMILES |
CC1=CC(=C(C(=C1)C=NN=C(N)SC)O)C=NN=C(N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


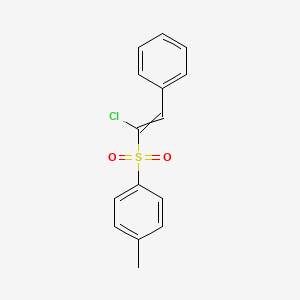

![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)

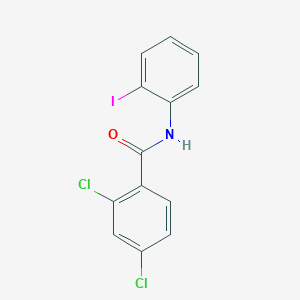
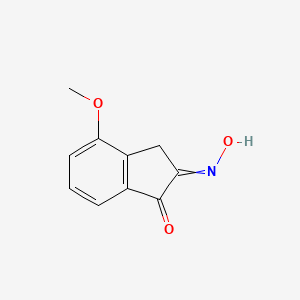
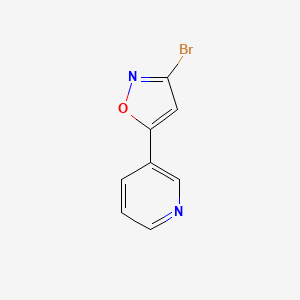


![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
